molecular formula C13H18N2O B13038636 6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Cat. No.: B13038636
M. Wt: 218.29 g/mol
InChI Key: FYVLSYWUJWDWCR-UHFFFAOYSA-N
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Description

6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is a complex organic compound that belongs to the class of azaspirodecane derivatives. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of both bicyclo[2.2.2]octane and furo[2,3-b]pyridine moieties in its structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile has been reported as a key step in the synthesis of similar compounds . Another method involves the use of azomethine ylides in 1,3-dipolar cycloaddition reactions with cyclopropenes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[2,3-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and makes it a valuable subject for research and application in various fields.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]

InChI

InChI=1S/C13H18N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,11,14H,3-9H2

InChI Key

FYVLSYWUJWDWCR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)NCC=C4

Origin of Product

United States

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